molecular formula C26H35NO11 B13670578 Benzyl 5-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoate

Benzyl 5-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoate

Cat. No.: B13670578
M. Wt: 537.6 g/mol
InChI Key: DMUIIQNWKDOUOX-UHFFFAOYSA-N
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Description

Benzyl 5-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoate is a complex organic compound with the molecular formula C19H29NO11 It is characterized by its multiple acetyl groups and a benzyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 5-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoate typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxane and pentanoic acid derivatives.

    Esterification: The benzyl ester is formed through an esterification reaction, where the carboxylic acid group of the pentanoic acid derivative reacts with benzyl alcohol in the presence of a catalyst like sulfuric acid.

    Acetylation: The hydroxyl groups on the oxane ring are acetylated using acetic anhydride and a base such as pyridine to form the diacetyloxy groups.

    Amidation: The acetamido group is introduced through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Benzyl 5-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester and acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups to alcohols.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4).

Major Products Formed

    Hydrolysis: Carboxylic acids and alcohols.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

Scientific Research Applications

Benzyl 5-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in biochemical pathways and as a probe in molecular biology experiments.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Benzyl 5-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in inflammation, cell signaling, and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoic acid
  • 5-[(3,4,6-Tri-O-acetyl-2-acetylamido-2-deoxy-β-D-galactopyranosyl)oxy]pentanoic acid

Uniqueness

Benzyl 5-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoate is unique due to its specific ester and acetyl groups, which confer distinct chemical properties and reactivity. Its benzyl ester moiety also differentiates it from other similar compounds, potentially enhancing its biological activity and stability.

Properties

Molecular Formula

C26H35NO11

Molecular Weight

537.6 g/mol

IUPAC Name

benzyl 5-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoate

InChI

InChI=1S/C26H35NO11/c1-16(28)27-23-25(37-19(4)31)24(36-18(3)30)21(15-34-17(2)29)38-26(23)33-13-9-8-12-22(32)35-14-20-10-6-5-7-11-20/h5-7,10-11,21,23-26H,8-9,12-15H2,1-4H3,(H,27,28)

InChI Key

DMUIIQNWKDOUOX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCCCCC(=O)OCC2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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